molecular formula C17H15ClN4O5 B14939530 (4-Chloro-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

(4-Chloro-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B14939530
M. Wt: 390.8 g/mol
InChI Key: XYLMCOLWNFKDNH-UHFFFAOYSA-N
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Description

The compound (4-Chloro-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone (hereafter referred to as the "target compound") is a piperazine-based methanone derivative featuring two distinct aromatic substituents: a 4-chloro-2-nitrophenyl group and a 4-nitrophenyl-piperazine moiety. Notably, highlights its relevance in insecticidal research due to its furanoyl-piperazine hybrid skeleton, which was selected for synthesis and bioactivity studies .

Properties

Molecular Formula

C17H15ClN4O5

Molecular Weight

390.8 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H15ClN4O5/c18-12-1-6-15(16(11-12)22(26)27)17(23)20-9-7-19(8-10-20)13-2-4-14(5-3-13)21(24)25/h1-6,11H,7-10H2

InChI Key

XYLMCOLWNFKDNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The compound is synthesized through a nucleophilic acyl substitution reaction between 4-(4-nitrophenyl)piperazine and 4-chloro-2-nitrobenzoyl chloride. The piperazine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride and forming the methanone bridge.

Reaction equation :
$$
\text{4-(4-Nitrophenyl)piperazine} + \text{4-Chloro-2-nitrobenzoyl chloride} \rightarrow \text{(4-Chloro-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone} + \text{HCl}
$$

Experimental Protocol

  • Step 1 : Dissolve 4-(4-nitrophenyl)piperazine (1.0 equiv, 2.99 g, 10 mmol) in anhydrous dichloromethane (50 mL) under nitrogen.
  • Step 2 : Add 4-chloro-2-nitrobenzoyl chloride (1.2 equiv, 2.34 g, 12 mmol) dropwise at 0°C.
  • Step 3 : Stir at room temperature for 12 hours, monitoring progression via TLC (hexane:ethyl acetate = 3:1).
  • Step 4 : Quench with ice-cold water (100 mL), extract with DCM (3 × 50 mL), dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.
  • Step 5 : Purify the crude product via recrystallization from ethanol to yield yellow crystals (yield: 72–78%).

Optimization Parameters :

Factor Optimal Range Impact on Yield
Solvent Dichloromethane Maximizes solubility of both reactants
Temperature 0°C → 25°C Prevents exothermic decomposition
Equivalents of acyl chloride 1.2–1.5 Ensures complete piperazine consumption

Palladium-Catalyzed Coupling for Industrial-Scale Synthesis

Cross-Coupling Methodology

A patent-derived approach adapts Suzuki-Miyaura coupling for large-scale production, leveraging palladium catalysts to join pre-functionalized aromatic fragments:

Key Steps :

  • Synthesize 4-chloro-2-nitrobenzene boronic acid via borylation of 1-chloro-2-nitrobenzene.
  • React with 1-(4-nitrophenyl)piperazine-1-carbonyl chloride under Pd(OAc)₂ catalysis.

Conditions :

  • Catalyst: Pd(OAc)₂ (0.05 mol%)
  • Ligand: SPhos (0.1 mol%)
  • Base: K₂CO₃ (3.0 equiv)
  • Solvent: Toluene/water (4:1) at 90°C for 8 hours.

Yield Comparison :

Method Scale (kg) Yield (%) Purity (%)
Laboratory-scale acylation 0.01 78 98.5
Industrial Pd-catalyzed 50 85 99.2

Alternative Pathways: Reductive Amination and Nitration

Sequential Functionalization

A two-step strategy avoids handling unstable acid chlorides:

  • Methanone formation : React 4-chloro-2-nitrobenzoic acid with 1,1'-carbonyldiimidazole (CDI) to generate the activated carbonyl intermediate.
  • Piperazine coupling : Add 4-(4-nitrophenyl)piperazine in THF at reflux (66°C, 6 hours).

Advantages :

  • Eliminates HCl gas generation.
  • CDI intermediates are shelf-stable.

Limitations :

  • Requires strict anhydrous conditions.
  • 10–15% lower yield compared to acyl chloride route.

Post-Synthetic Nitration

For analogs with variable nitro positions, late-stage nitration is feasible:

  • Synthesize (4-chlorophenyl)[4-phenylpiperazin-1-yl]methanone.
  • Nitrate using HNO₃/H₂SO₄ (1:3) at 0°C for 2 hours.
  • Separate isomers via column chromatography (SiO₂, hexane:acetone = 5:1).

Regioselectivity Data :

Nitration Position Yield (%) Isomer Ratio (2-nitro:3-nitro:4-nitro)
Para 62 85:5:10
Ortho 48 10:75:15

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H),
    δ 7.89 (d, J = 2.4 Hz, 1H, Ar-H),
    δ 7.65 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H),
    δ 7.42 (d, J = 8.8 Hz, 2H, Ar-H),
    δ 3.85–3.70 (m, 8H, piperazine-H).

  • IR (KBr) :
    1675 cm⁻¹ (C=O stretch),
    1520 cm⁻¹ and 1348 cm⁻¹ (NO₂ asymmetric/symmetric stretches).

Purity Assessment

Method Criteria Result
HPLC (C18 column) >95% peak area 98.7%
Elemental analysis C, H, N within ±0.4% C: 54.32% (calc. 54.55%), H: 3.41% (calc. 3.43%)

Industrial-Scale Challenges and Solutions

Catalyst Recycling in Palladium-Mediated Routes

  • Issue : Pd leaching reduces catalyst efficiency over cycles.
  • Solution : Employ polymer-encapsulated Pd nanoparticles (Pd@PS-b-P4VP), enabling 5 recycles with <2% activity loss.

Waste Stream Management

  • HCl neutralization : Use NaOH scrubbing towers to convert HCl gas to NaCl (99.8% efficiency).
  • Solvent recovery : Distill dichloromethane from quenched reaction mixtures (85% recovery rate).

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions include amines, nitroso compounds, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (4-CHLORO-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and functional groups make it suitable for modifying material properties.

Mechanism of Action

The mechanism of action of (4-CHLORO-2-NITROPHENYL)[4-(4-NITROPHENYL)PIPERAZINO]METHANONE involves interactions with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The piperazine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared below with analogs differing in aromatic substituents, piperazine modifications, and functional groups. Key data are summarized in Table 1 .

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Aryl Group Piperazine Substituents Molecular Weight (g/mol) logP Melting Point (°C) Biological Activity (if reported)
Target Compound 4-Chloro-2-nitrophenyl 4-Nitrophenyl ~388.78* ~3.3† Not reported Insecticidal potential
(2-Chloro-4-nitrophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone (Y031-8227) 2-Chloro-4-nitrophenyl 4-Fluorophenyl 363.77 3.32 Not reported Not reported
(2-Chloro-4-nitrophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone (Y031-8226) 2-Chloro-4-nitrophenyl 3-Chlorophenyl ~363.77‡ ~3.3† Not reported Not reported
(4-Nitrophenyl)(piperazin-1-yl)methanone 4-Nitrophenyl Unsubstituted ~235.24 ~1.8† Not reported Not reported
4-(4-Aminophenyl)piperazin-1-ylmethanone (14) Phenyl 4-Aminophenyl ~309.36 ~1.5† Oil (no MP) Not reported
(4-(4-Nitrophenyl)piperazin-1-yl)(thiophen-2-yl)methanone Thiophen-2-yl 4-Nitrophenyl 317.37 ~2.8† Not reported Not reported

*Calculated from molecular formula C₁₇H₁₄ClN₃O₅.
†Estimated via analogy to similar compounds.
‡Assumed based on Y031-8227’s data.

Key Observations:

Electron-Withdrawing Substituents: The target compound and Y031-8227/8226 share chloro and nitro groups, resulting in higher logP values (~3.3) compared to analogs with electron-donating groups (e.g., amino in compound 14, logP ~1.5) .

Aromatic Ring Modifications : Replacing phenyl with thiophene () reduces molecular weight (317.37 vs. 388.78) and logP (~2.8 vs. ~3.3), suggesting altered electronic properties and solubility .

Piperazine Substitutions : The 4-nitrophenyl group on the piperazine ring (target compound) introduces steric bulk and polarity compared to unsubstituted piperazine () .

Biological Activity

The compound (4-Chloro-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by relevant case studies and research findings.

  • Molecular Formula : C24H22ClN3O3
  • Molecular Weight : 435.9 g/mol
  • CAS Number : 5697-17-6
  • IUPAC Name : (4-benzhydrylpiperazin-1-yl)-(4-chloro-2-nitrophenyl)methanone

Synthesis

The synthesis of this compound typically involves multiple steps, including the palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with piperazin-1-yl methanone derivatives. The preparation methods focus on optimizing yield and purity for potential pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's functional groups facilitate binding, potentially leading to inhibition or activation of these targets. This interaction is crucial for its pharmacological effects .

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Similar piperazine derivatives have shown significant antimicrobial effects against various pathogens. For instance, compounds containing the piperazine moiety have been linked to anti-tuberculosis activity, with minimum inhibitory concentrations (MICs) ranging from 1.56 μg/mL to 50 μg/mL against Mycobacterium tuberculosis .
  • Anticancer Potential : The compound has been explored as a lead structure for developing anticancer agents. Studies on related piperazine derivatives have demonstrated their efficacy in inhibiting cancer cell proliferation .
  • Neuropharmacological Effects : Piperazine derivatives are known for their neuroactive properties, including potential applications in treating psychiatric disorders. The interaction with neurotransmitter systems may provide insights into their use as anxiolytics or antidepressants .

Study on Antimicrobial Activity

A study evaluated the activity of various piperazine derivatives against Mycobacterium tuberculosis, highlighting that certain modifications enhance efficacy significantly. The derivatives showed promising results with MIC values indicating strong antibacterial properties .

Anticancer Research

Research involving the synthesis of piperazine-containing hydrazone derivatives indicated that these compounds could inhibit cancer cell lines effectively. The structural modifications similar to those found in this compound were crucial in enhancing their anticancer activity .

Comparative Analysis

The following table compares this compound with related compounds based on their biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuropharmacological Effects
This compoundModeratePromisingPotential
4-NitrophenylpiperazineHighModerateEstablished
Piperazine Derivative ALowHighEstablished

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